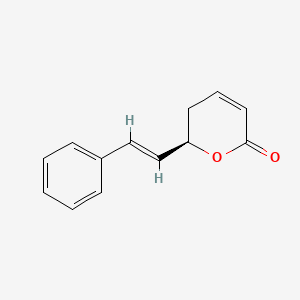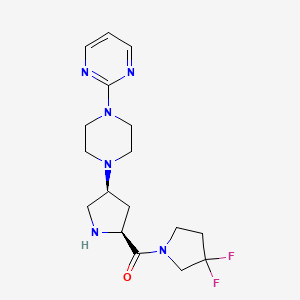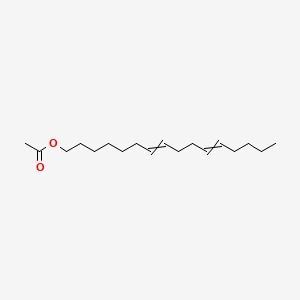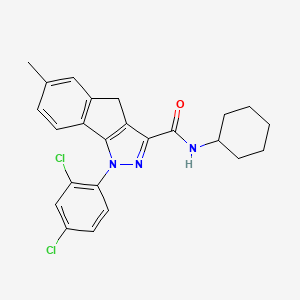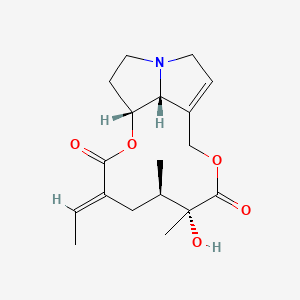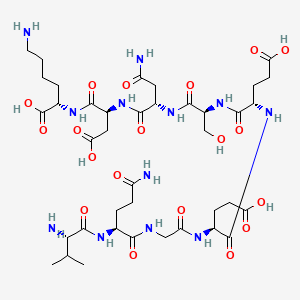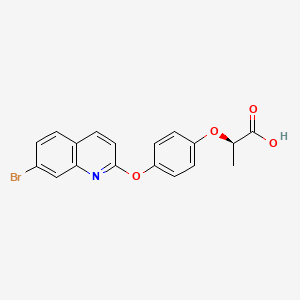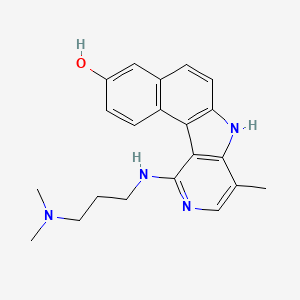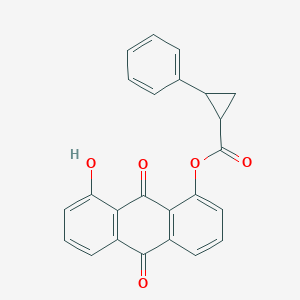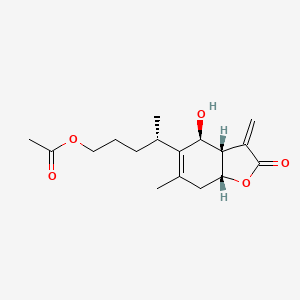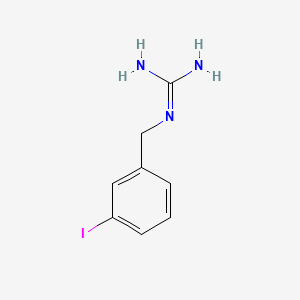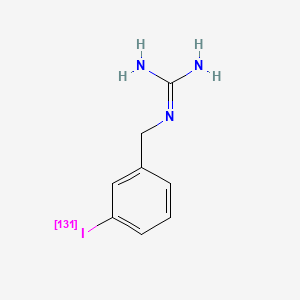
快速绿 FCF
描述
亮绿FCF,也称为食用绿3、FD&C绿3号、绿1724、固体亮绿FCF和C.I. 42053,是一种蓝绿色的三芳基甲烷食用色素。 它的E编号是E143 . 亮绿FCF被推荐为马森三色染色法中浅绿SF黄绿的替代品,因为它颜色更鲜艳,不易褪色 . 它被用作碱性pH下组蛋白的定量染色剂,用于酸性提取DNA后,以及作为电泳中的蛋白质染色剂 .
科学研究应用
作用机制
亮绿FCF通过与特定分子靶点和途径结合来发挥其作用。 例如,它已被证明可以抑制α-突触核蛋白的聚集,α-突触核蛋白是一种与帕金森病相关的蛋白质 . 亮绿FCF破坏α-突触核蛋白五聚体并通过减少非极性和极性相互作用来减少β-折叠含量 . 它还在啮齿动物炎症性疼痛模型中下调脊髓P2X4表达水平和促炎细胞因子 . 此外,亮绿FCF通过抑制神经系统中神经递质的释放而充当突触前位点 .
与相似化合物的比较
亮绿FCF通常与其他三芳基甲烷染料进行比较,如亮蓝R和浅绿SF黄绿。 亮绿FCF的独特之处在于,与亮蓝R相比,它在更宽的蛋白质浓度范围内呈线性 . 它也被推荐为马森三色染色法中浅绿SF黄绿的替代品,因为它颜色更鲜艳,不易褪色 . 其他类似的化合物包括食用绿3和C.I. 42053 .
生化分析
Biochemical Properties
Fast Green FCF has been found to interact with proteins, particularly histones, in biochemical reactions . It is used as a stain in electrophoresis, indicating its interaction with proteins during this process . Its absorption maximum is at 625 nm, which is a characteristic utilized in its biochemical applications .
Cellular Effects
Fast Green FCF has been shown to suppress lipopolysaccharide (LPS)-induced microglial and astrocyte activation in the hippocampus . It also decreased the mRNA and protein levels of Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (Myd88) in the hippocampus of LPS-treated mice .
Molecular Mechanism
Fast Green FCF exerts its effects at the molecular level through various mechanisms. It has been shown to decrease the mRNA and protein levels of TLR4 and Myd88, and suppress the phosphorylation of nuclear factor-κB (NF-κB) in the hippocampus of LPS-treated mice . This suggests that Fast Green FCF may interact with these biomolecules and influence their activity.
Temporal Effects in Laboratory Settings
Fast Green FCF has been used in laboratory settings for staining proteins in electrophoresis
Dosage Effects in Animal Models
Fast Green FCF has been shown to alleviate pain hypersensitivity in a rodent inflammatory pain model in a dose-dependent manner . In another study, it was found that systemic administration of Fast Green FCF (100 mg/kg, i.p. daily for 7 days) alleviated depressive-like behavior in LPS-treated mice .
Transport and Distribution
Fast Green FCF is poorly absorbed by the intestines . This suggests that it may be transported and distributed within the body through the digestive system.
Subcellular Localization
Given its use as a stain for histones and proteins in electrophoresis, it can be inferred that it may localize to areas where these biomolecules are present .
准备方法
亮绿FCF是通过一系列涉及芳香族化合物的化学反应合成的。 一种常见的方法是苯甲醛衍生物与二甲基苯胺在硫酸存在下反应,然后氧化 . 亮绿FCF的工业生产通常涉及使用冰醋酸和其他试剂来制备染料溶液 . 例如,0.1%的亮绿FCF溶液可以通过将0.1g粉末染料溶解在100ml 1%的醋酸中来制备 .
化学反应分析
亮绿FCF会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括醋酸、乙醇和醋酸 . 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,在电泳中,亮绿FCF用于染色蛋白质,染色后的凝胶可以使用30%的乙醇、10%的醋酸或7%的醋酸脱色 .
相似化合物的比较
Fast Green FCF is often compared with other triarylmethane dyes such as Brilliant Blue R and Light Green SF yellowish. Fast Green FCF is unique in that it is linear over a wider range of protein concentrations than Brilliant Blue R . It is also recommended as a replacement for Light Green SF yellowish in Masson’s trichrome due to its more brilliant color and lower likelihood of fading . Other similar compounds include Food Green 3 and C.I. 42053 .
属性
CAS 编号 |
2353-45-9 |
|---|---|
分子式 |
C37H36N2NaO10S3 |
分子量 |
787.9 g/mol |
IUPAC 名称 |
disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
InChI |
InChI=1S/C37H36N2O10S3.Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49); |
InChI 键 |
GJKGYYLDVPVWBR-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)O.[Na] |
外观 |
Solid powder |
颜色/形态 |
Dark green powder or granules with a metallic luster Red to brown-violet powder or dark green crystals |
熔点 |
290 °C (decomposes) |
Key on ui other cas no. |
2353-45-9 |
物理描述 |
Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide. In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
C.I. 42053 F D and C Green #3 F D and C Green No. 3 Fast Green FCF FD and C GREEN NO. 3 FDC Green No. 3 Food Green 3 Green No. 3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fast Green FCF has shown promising effects against amyloid-deposit diseases. It interacts with amyloidogenic proteins, such as α-synuclein [, ], and inhibits their aggregation into cytotoxic amyloid fibrils. This interaction reduces cytotoxicity in cell cultures and may have therapeutic potential for diseases like Parkinson's disease []. Fast Green FCF has also demonstrated anti-depressive effects in mice by suppressing neuroinflammation. This is achieved through the downregulation of the TLR4/Myd88/NF-κB signaling pathway in the hippocampus, ultimately reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 []. In inflammatory pain models, Fast Green FCF alleviated pain hypersensitivity by decreasing the expression of P2X4 receptors and pro-inflammatory cytokines in the spinal cord [].
A: Fast Green FCF (also known as Food Green No. 3 or C.I. 42053) possesses a complex molecular structure. While specific spectroscopic data is inconsistently reported throughout the provided research, its molecular formula is C37H34N2Na2O10S3 and its molecular weight is 808.86 g/mol []. Spectroscopic analysis like infrared spectroscopy can identify characteristic peaks providing information about its chemical bonds and functional groups [, ].
A: Fast Green FCF is compatible with various materials and exhibits stability under a range of conditions. For example, it is used in gelatin films for optical phase conjugation through four-wave mixing []. It demonstrates photostability when incorporated into tetracene nanoparticles, enhancing its applicability as a fluorescent sensor for detecting other dyes like itself []. It can be incorporated into photogalvanic solar cells, exhibiting enhanced performance and storage capacity when combined with fructose and surfactants like sodium lauryl sulphate under natural sunlight [].
A: Fast Green FCF can act as a catalyst in certain spectrophotometric assays. For instance, it plays a catalytic role in the determination of trace amounts of nitrite [] and ruthenium []. Its catalytic activity in these reactions allows for sensitive and selective detection of these analytes.
A: Yes, molecular dynamics simulations have been employed to elucidate the interaction mechanism between Fast Green FCF and α-synuclein []. These simulations revealed that Fast Green FCF disrupts α-synuclein pentamers, reducing their β-sheet content and thereby inhibiting fibril formation. While specific QSAR models are not explicitly mentioned in the provided research, the findings from these simulations could contribute to the development of such models for predicting the inhibitory activity of Fast Green FCF and its analogs against amyloid formation.
A: While specific SAR studies are not presented in the provided research, the identification of two binding regions (Y39-K45 and H50-Q62) on α-synuclein for Fast Green FCF [] provides a starting point for future SAR investigations. By systematically modifying the chemical structure of Fast Green FCF and evaluating the impact on its binding affinity and inhibitory potency, researchers can gain insights into the structural features crucial for its activity and potentially develop analogs with improved efficacy or selectivity.
A: While some studies have investigated the tissue distribution and biliary excretion of Fast Green FCF in rats [, ], detailed information on its complete ADME profile is limited in the provided research. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, and excretion in different animal models and humans, which is crucial for determining appropriate dosages and assessing its potential for clinical translation.
ANone: The available research does not provide information on resistance mechanisms or cross-resistance to Fast Green FCF. Further investigations are necessary to determine if prolonged exposure leads to the development of resistance and whether it shares any resistance mechanisms with existing drugs or therapeutic agents.
ANone: Several analytical techniques are employed in the research to characterize and quantify Fast Green FCF. These include:
- Spectrophotometry: Utilized to monitor the progress of reactions involving Fast Green FCF [, , , , , ] and quantify its concentration based on its absorbance properties.
- High-Performance Liquid Chromatography (HPLC): Employed for the separation, identification, and quantification of Fast Green FCF and its subsidiary colors in complex mixtures, such as food samples [, , ].
- Thin Layer Chromatography (TLC): Used for separating and isolating subsidiary colors present in commercial Fast Green FCF samples [].
- Mass Spectrometry (MS): Combined with techniques like LC-MS, it aids in identifying and characterizing the products formed during the oxidation of Fast Green FCF [, ].
- Microscopy: Techniques like transmission electron microscopy (TEM) [] and scanning electron microscopy (SEM) [, , ] are utilized to visualize the morphology and size of Fast Green FCF aggregates or particles, particularly in the context of its interaction with amyloidogenic proteins and its incorporation into nanostructured materials.
- Spectroscopy: Infrared (IR) spectroscopy [, ] provides information about the functional groups present in Fast Green FCF. Other spectroscopic techniques, such as UV-Vis spectroscopy [, , ], are employed to study its optical properties and investigate its interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


